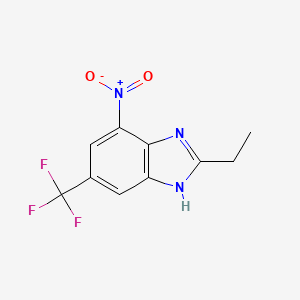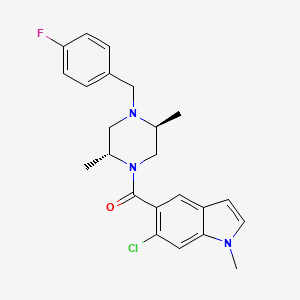
6-Methylpterin Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpterin Sodium Salt is a derivative of pterin, a heterocyclic compound composed of a pteridine ring system. Pterins are known for their roles in biological coloration and as cofactors in various biochemical processes. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methylpterin Sodium Salt is typically synthesized through a series of chemical reactions involving pyrazinopyridin-4(1H)-one and methyl bromide, followed by aminolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the compound meets the required standards for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylpterin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-formylpterin, while reduction may yield 6-methyl-5,6,7,8-tetrahydropterin .
Applications De Recherche Scientifique
6-Methylpterin Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pterin derivatives.
Biology: Acts as a cofactor in enzymatic reactions and is involved in the study of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker in certain diseases.
Industry: Utilized in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 6-Methylpterin Sodium Salt involves its ability to generate reactive oxygen species (ROS) when exposed to photoirradiation. This property is utilized in various biochemical assays to study oxidative stress and related cellular processes. The compound interacts with molecular targets such as nucleotides and amino acids, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Pterin: The parent compound of 6-Methylpterin, known for its role in biological coloration.
Folic Acid: A well-known pterin derivative involved in nucleotide synthesis and metabolic processes.
Sepiapterin: Another pterin derivative used in the study of metabolic pathways
Uniqueness: 6-Methylpterin Sodium Salt is unique due to its specific methylation at the 6th position, which imparts distinct chemical properties and reactivity. This modification enhances its stability and makes it suitable for various scientific applications .
Propriétés
Formule moléculaire |
C7H6N5NaO |
|---|---|
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
sodium;2-amino-6-methylpteridin-4-olate |
InChI |
InChI=1S/C7H7N5O.Na/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h2H,1H3,(H3,8,9,11,12,13);/q;+1/p-1 |
Clé InChI |
FWICZDGTZLIZTP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN=C2C(=N1)C(=NC(=N2)N)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

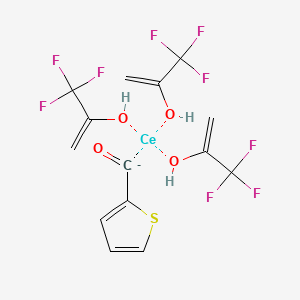
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
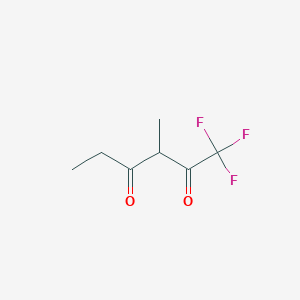
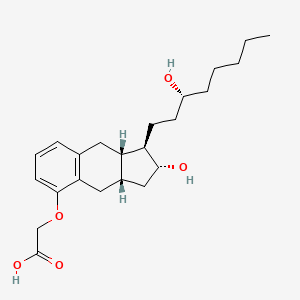
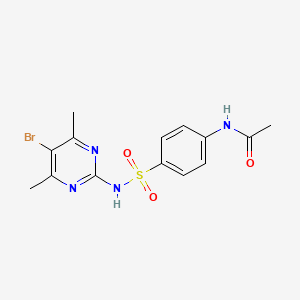

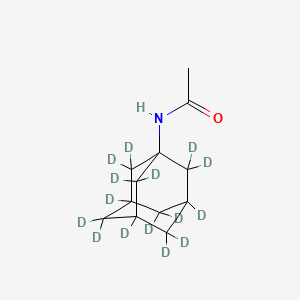
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
